

# An In-Depth Technical Guide to the Physical and Chemical Properties of Isoprothiolane

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## Compound of Interest

Compound Name: Isoprothiolane

Cat. No.: B132471

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## Introduction

**Isoprothiolane**, a dithiolane fungicide, is a systemic agricultural chemical with both protective and curative properties. It is primarily utilized for the control of a range of fungal diseases in rice, including rice blast (*Pyricularia oryzae*), rice stem rot, and *Fusarium* leaf spot. Beyond its fungicidal activity, **isoprothiolane** has also been observed to have insecticidal effects, particularly against planthoppers. This guide provides a comprehensive overview of the core physical and chemical properties of **isoprothiolane**, detailed experimental methodologies for their determination, and an exploration of its known signaling pathways and mechanisms of action.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **isoprothiolane** are summarized in the table below, providing a clear reference for its identity and behavior under various conditions.

Property	Value	Reference(s)
IUPAC Name	diisopropyl 1,3-dithiolan-2-ylidenemalonate	[1][2]
Chemical Formula	C <sub>12</sub> H <sub>18</sub> O <sub>4</sub> S <sub>2</sub>	[3]
Molecular Weight	290.4 g/mol	[3]
CAS Number	50512-35-1	[3]
Physical State	Solid, white crystalline powder	[3]
Melting Point	50 - 55.2 °C	[2][3]
Boiling Point	Not available	
Water Solubility	48.5 mg/L (at 20 °C)	[2]
Solubility in Organic Solvents	Acetone: 4,061 g/L Chloroform: 4,126 g/L	[2]
Vapor Pressure	4.93 × 10 <sup>-4</sup> Pa (at 25 °C)	[2]
Partition Coefficient (log P)	2.80	[2]
pKa	Does not dissociate in water	

## Experimental Protocols for Property Determination

The determination of the physicochemical properties of **isoprothiolane** adheres to standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These protocols ensure data consistency and reliability across different laboratories and studies.

### Melting Point Determination (Capillary Method)

The melting point of **isoprothiolane** is determined using the capillary method.

Methodology:

- Sample Preparation: A small amount of finely powdered **isoprothiolane** is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.
- Procedure:
  - The capillary tube containing the sample is placed in the heating block of the apparatus.
  - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
  - For an accurate determination, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[\[1\]](#)[\[4\]](#)
  - The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

## Water Solubility (Flask Method)

The flask method is suitable for determining the water solubility of substances like **isoprothiolane**, which have a solubility greater than  $10^{-2}$  g/L.

Methodology:

- Apparatus: A constant-temperature water bath, flasks with stoppers, and an analytical method for quantifying **isoprothiolane** concentration are required.
- Procedure:
  - An excess amount of **isoprothiolane** is added to a known volume of distilled water in a flask.
  - The flask is sealed and agitated in a constant-temperature water bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

- After equilibrium is reached, the mixture is allowed to stand to allow undissolved particles to settle.
- A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any solid particles.
- The concentration of **isoprothiolane** in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

## Vapor Pressure Measurement

The vapor pressure of **isoprothiolane** can be determined using various methods, with the gas saturation method being suitable for substances with low vapor pressures.

Methodology:

- Apparatus: A constant-temperature chamber, a system for passing a slow, controlled stream of an inert gas (e.g., nitrogen) over the sample, and a trapping system to collect the vaporized substance are required.
- Procedure:
  - A known amount of **isoprothiolane** is placed in a sample boat within the constant-temperature chamber.
  - A stream of inert gas is passed over the sample at a known, slow flow rate for a specific period. The gas becomes saturated with the vapor of **isoprothiolane**.
  - The vaporized **isoprothiolane** is collected in a suitable trap (e.g., a sorbent tube).
  - The amount of **isoprothiolane** collected in the trap is quantified using an analytical method like Gas Chromatography (GC).
  - The vapor pressure is calculated from the amount of substance transported by a known volume of gas.[6][7]

## Partition Coefficient (log P) Determination (HPLC Method)

The octanol-water partition coefficient (log P) of **isoprothiolane** is a measure of its lipophilicity and can be determined efficiently using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

### Methodology:

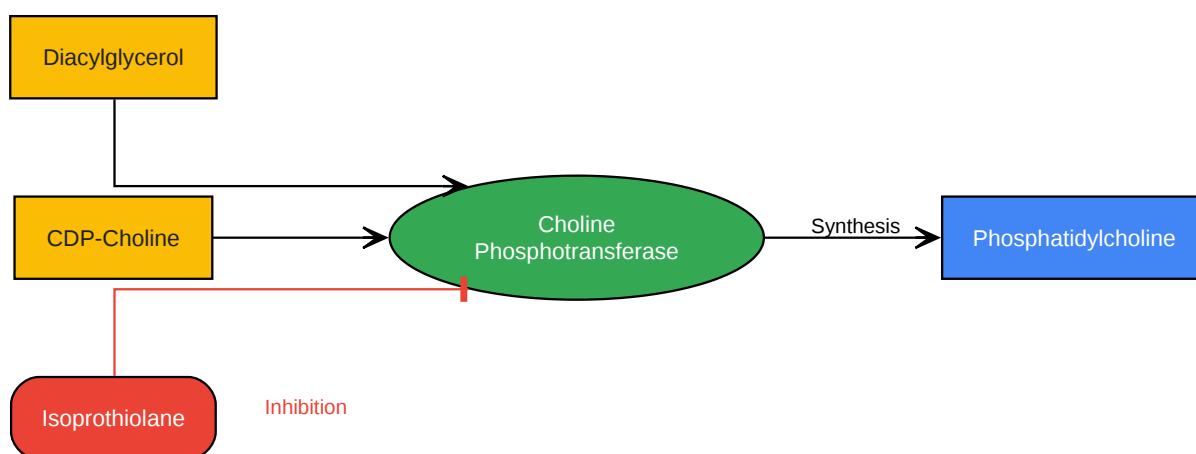
- Principle: The retention time of a substance on a non-polar stationary phase (like C18) in RP-HPLC is correlated with its log P value. A calibration curve is generated using a series of reference compounds with known log P values.
- Apparatus: An HPLC system equipped with a UV detector, a reversed-phase column (e.g., Newcrom R1 or a C18 column with low silanol activity), and a data acquisition system.[\[8\]](#)[\[9\]](#)
- Procedure:
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or MOPS buffer) is used. The exact composition is optimized to achieve good separation and retention. For **isoprothiolane** analysis, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[\[2\]](#)[\[8\]](#)
  - Flow Rate: A constant flow rate, typically in the range of 0.5 to 2 mL/min, is maintained.[\[9\]](#)
  - Calibration: A series of standard compounds with known log P values spanning the expected range for **isoprothiolane** are injected into the HPLC system, and their retention times are recorded. A calibration curve of log (retention time) versus log P is constructed.
  - Sample Analysis: A solution of **isoprothiolane** is injected into the HPLC system under the same conditions, and its retention time is measured.
  - Calculation: The log P of **isoprothiolane** is determined by interpolating its retention time on the calibration curve.

## Signaling Pathways and Mechanism of Action

**Isoprothiolane's** biological activity is primarily attributed to its interference with lipid metabolism in fungi. Additionally, it has been shown to interact with nuclear receptors involved in xenobiotic metabolism in mammals.

## Inhibition of Phospholipid Biosynthesis

The primary fungicidal mechanism of **isoprothiolane** is the inhibition of phospholipid biosynthesis, specifically targeting the synthesis of phosphatidylcholine.[4][10] This disruption of a crucial cell membrane component leads to impaired fungal growth and viability. The precise enzymatic target within this pathway is believed to be choline phosphotransferase.[5][11]



Simplified Phospholipid Biosynthesis Pathway and Isoprothiolane Inhibition

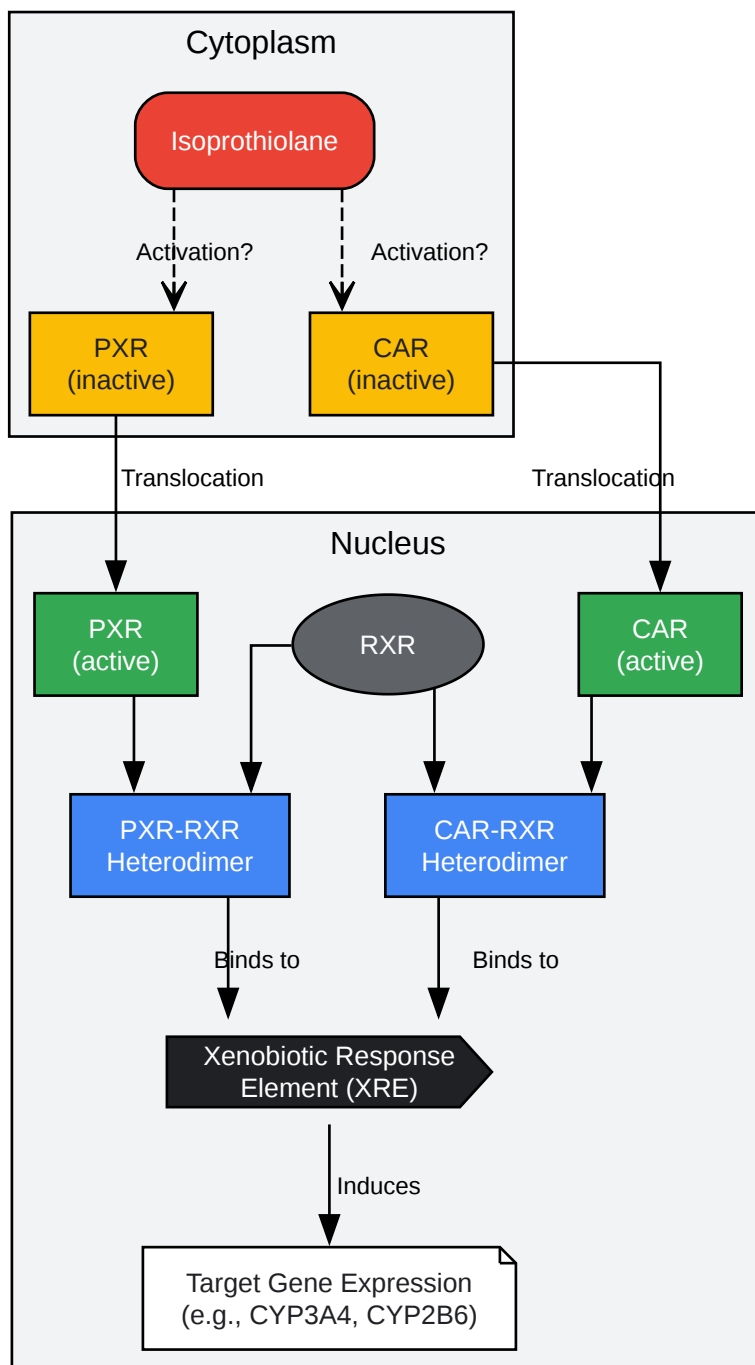
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**Isoprothiolane's** inhibition of phosphatidylcholine synthesis.

## Interaction with PXR and CAR Nuclear Receptors

In mammalian systems, **isoprothiolane** has been shown to interact with the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These nuclear receptors are key regulators of xenobiotic metabolism, controlling the expression of various drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes CYP3A4 and CYP2B6.[12][13] The activation of PXR and CAR can be either direct, through ligand binding, or indirect. While the precise nature of **isoprothiolane's** interaction (direct or indirect) requires

further elucidation, its effect on these pathways can influence the metabolism of other compounds.



Isoprothiolane Interaction with PXR/CAR Signaling

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Proposed interaction of **isoprothiolane** with PXR and CAR pathways.

## Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of **isoprothiolane**, the experimental protocols for their determination, and an overview of its mechanisms of action. The tabulated data offers a quick reference for its fundamental characteristics, while the described methodologies provide insight into the standards for its analysis. The elucidation of its inhibitory effect on phospholipid biosynthesis and its interaction with nuclear receptors PXR and CAR offers a basis for understanding its fungicidal efficacy and its potential for drug-drug interactions in mammalian systems. Further research to precisely define the molecular interactions within these signaling pathways will enhance our understanding of this important agricultural compound.

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